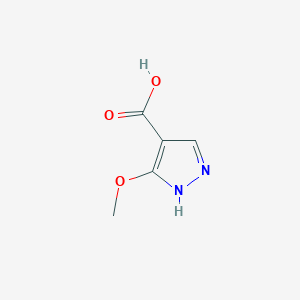

3-Methoxy-1H-pyrazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-10-4-3(5(8)9)2-6-7-4/h2H,1H3,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRJYDYNPAQHHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methoxy 1h Pyrazole 4 Carboxylic Acid and Its Derivatives

Strategies for the Construction of the Pyrazole (B372694) Core

The formation of the pyrazole ring itself is the cornerstone of synthesis. Various chemical reactions have been developed to create this heterocyclic system, ranging from classical cyclocondensations to modern multicomponent protocols.

Intramolecular ring-closing reactions offer a powerful method for forming the pyrazole core. These reactions typically involve a linear precursor that already contains the requisite N-N bond and is designed to cyclize upon itself. A key approach involves the cyclization of hydrazones derived from appropriately functionalized carbonyl compounds. For instance, a suitably substituted hydrazone can undergo an intramolecular cyclization to form the pyrazole ring.

Another advanced strategy involves the intramolecular ring-closing metathesis (RCM) of diene precursors. Although more commonly used for larger rings, specialized applications, such as relay ring-closing metathesis (RRCM), have been developed to facilitate the formation of five-membered heterocycles under mild conditions. nih.gov This method uses an auxiliary group to bring the catalyst into proximity, increasing the efficiency of the ring closure. nih.gov Furthermore, intramolecular cyclization of biaryl thioethers, mediated by hypervalent iodine reagents, can produce sulfonium (B1226848) salts, demonstrating a ring-closing approach for sulfur-containing heterocycles that highlights the versatility of cyclization strategies. nih.gov

While less common for the direct synthesis of simple pyrazoles like the target compound, ring expansion and contraction reactions represent valid, albeit more complex, strategies for forming heterocyclic systems. google.com

Ring Expansion: These reactions can convert a smaller ring into a larger one. For example, Rh(II)-catalyzed reactions of diazocarbonyl compounds with certain substituted pyrazoles can lead to a ring expansion, forming 1,2-dihydropyrimidines. umich.edu This proceeds via a carbenoid insertion into the N-N bond of the pyrazole ring. umich.edu

Ring Contraction: Conversely, a larger ring can be contracted. The Favorskii rearrangement and Wolff rearrangement (as seen in the Arndt-Eistert reaction) are classic examples where a six-membered ring can be contracted to a five-membered ring. google.com For instance, reacting 5-formyluracil (B14596) derivatives (a pyrimidine, which is a six-membered ring) with hydrazines can induce a ring contraction to yield 4-allophanoylpyrazoles. researchgate.net

These methods are generally of more theoretical interest for the synthesis of the title compound, as direct construction methods are typically more efficient.

Many synthetic routes to pyrazoles proceed through a non-aromatic intermediate, most commonly a pyrazoline (4,5-dihydro-1H-pyrazole). The final step in these syntheses is an oxidative aromatization to furnish the stable pyrazole ring. nih.gov

The cyclocondensation reaction between α,β-unsaturated ketones and hydrazines is a primary method for generating pyrazolines. nih.gov These intermediates can then be oxidized using a variety of reagents. Common oxidants include molecular oxygen (often in a solvent like DMSO), iodine, and pyridinium (B92312) chlorochromate (PCC). mdpi.com For example, pyrazolines can be efficiently aromatized by heating in DMSO under an oxygen atmosphere. beilstein-journals.org The choice of oxidant can be crucial for the reaction's success, depending on the substituents present on the pyrazoline ring. nih.gov

| Precursor Type | Reaction | Key Features | Reference |

| Pyrazoline | Oxidation | Converts non-aromatic intermediate to pyrazole. | nih.gov |

| α,β-Unsaturated Hydrazone | Oxidative Cyclization | A copper-catalyzed aerobic reaction can form the pyrazole ring directly. | beilstein-journals.org |

| Pyrazoline | Dehydrogenation | Achieved with various oxidizing agents like O₂, I₂, PCC. | mdpi.combeilstein-journals.org |

The most fundamental and widely used method for pyrazole synthesis is the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species. acs.orgnih.gov This approach, known as the Knorr pyrazole synthesis, is highly versatile for producing a wide array of substituted pyrazoles. researchgate.net

The key precursor is a 1,3-dicarbonyl compound or a synthetic equivalent. To synthesize a pyrazole-4-carboxylic acid derivative, a β-ketoester containing an additional carbonyl or carboxylate group is often employed. For example, the reaction of diethyl 2,4-dioxopentanedioate with hydrazines is a direct route to pyrazole-3,4-dicarboxylate esters. A crucial precursor for 3-methoxy-1H-pyrazole-4-carboxylic acid would be a derivative of a 2-(alkoxymethylene)-3-oxosuccinate. The reaction with hydrazine would lead to the formation of a 3-hydroxy-1H-pyrazole-4-carboxylic acid ester, which can then be further functionalized.

A significant challenge in using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines is the potential for forming two different regioisomers. However, the reaction conditions and the nature of the substituents can often be tuned to favor the desired isomer. acs.orgnih.gov

Table 2: Examples of Cyclocondensation for Pyrazole Synthesis

| 1,3-Dielectrophile | Hydrazine Derivative | Product Type | Reference |

| 1,3-Diketone | Hydrazine Hydrate | Polysubstituted pyrazole | acs.orgnih.gov |

| β-Ketoester | Methylhydrazine | Pyrazole-4-carboxylate regioisomers | organic-chemistry.org |

| Acetylenic Ketone | Phenylhydrazine | Regioisomeric pyrazoles | nih.gov |

| Trichloromethyl Enone | Arylhydrazine Hydrochloride | 1,3-Regioisomer of pyrazole carboxylate | nih.gov |

To improve efficiency and atom economy, one-pot multicomponent reactions (MCRs) have been developed for pyrazole synthesis. These reactions combine three or more starting materials in a single reaction vessel to form the final product without isolating intermediates. organic-chemistry.org

A common MCR strategy for pyrazoles involves the reaction of an aldehyde, an active methylene (B1212753) compound (like a β-ketoester), and a hydrazine. researchgate.net For instance, the synthesis of polysubstituted pyrazole-4-carboxylates can be achieved through a three-component reaction of aldehydes, β-ketoesters, and hydrazines, often catalyzed by a Lewis acid like Yb(PFO)₃. researchgate.net Another approach involves the in-situ generation of 1,3-dicarbonyl compounds from simpler precursors, which then immediately react with a hydrazine in the same pot. researchgate.net These methods are highly valued for their operational simplicity and ability to rapidly generate libraries of structurally diverse pyrazoles. ijpcbs.com

Functionalization and Derivatization Approaches at the Pyrazole Ring

An alternative to constructing the ring from scratch is to modify a pre-existing pyrazole scaffold. The reactivity of the pyrazole ring allows for selective functionalization at its carbon and nitrogen atoms. mdpi.com

A highly effective strategy for introducing a carboxyl group at the C4 position is through the Vilsmeier-Haack reaction. chemicalbook.comigmpublication.org This reaction uses a reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to formylate electron-rich heterocycles. chemicalbook.com A 3-methoxypyrazole is sufficiently electron-rich to undergo formylation at the C4 position. The resulting 3-methoxy-1H-pyrazole-4-carbaldehyde can then be oxidized to the target carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

This dual functionalization approach has been demonstrated where 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole was simultaneously formylated at C4 and chlorinated on the ether side-chain using the Vilsmeier reagent. researchgate.net

The synthesis of the 3-methoxy group is typically achieved by O-alkylation of the corresponding 3-hydroxypyrazole (which exists in tautomeric equilibrium with pyrazol-3-one). The 3-hydroxypyrazole can be prepared via cyclocondensation of a β-ketoester with hydrazine. The hydroxyl group can then be methylated using a reagent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

Table 3: Key Functionalization Reactions for the Pyrazole Ring

| Reaction | Reagents | Position Targeted | Purpose | Reference |

| Vilsmeier-Haack Formylation | POCl₃ / DMF | C4 | Introduction of an aldehyde group (-CHO) | researchgate.net |

| Oxidation | KMnO₄ or PCC | C4-aldehyde | Conversion of aldehyde to carboxylic acid (-COOH) | mdpi.com |

| O-Alkylation | Methyl Iodide / Base | O at C3 | Conversion of 3-hydroxy to 3-methoxy group | |

| C-H Arylation | Pd-catalyst / Aryl Halide | C5 | Introduction of aryl groups |

Introduction of Methoxy (B1213986) and Carboxylic Acid Functionalities

The construction of the this compound core involves the strategic introduction of both the methoxy group at the C3 position and the carboxylic acid group at the C4 position. A common and effective approach begins with the synthesis of a 3-hydroxypyrazole intermediate, which serves as a versatile precursor.

One primary strategy involves the cyclocondensation reaction of a hydrazine derivative with a β-ketoester, such as diethyl 2-(ethoxymethylene)-3-oxobutanoate, which can be subsequently cyclized to form a pyrazole-4-carboxylate ester. google.com A key intermediate in this pathway is often a 3-hydroxypyrazole-4-carboxylic acid ester. This hydroxyl group can then be converted to the desired methoxy group via O-methylation. Standard methylating agents like dimethyl sulfate or methyl iodide in the presence of a base are typically employed for this transformation. eurekaselect.com The final step involves the hydrolysis of the ester group at the C4 position to yield the carboxylic acid. This is generally achieved under basic conditions, for example, using sodium hydroxide (B78521), followed by acidification.

An alternative route to introduce the C4 functionality is through the Vilsmeier-Haack reaction. bohrium.comdegres.eunih.gov This reaction, when applied to hydrazones derived from ketones, can directly install a formyl (aldehyde) group at the C4 position of the pyrazole ring. researchgate.netchemmethod.comresearchgate.net This formyl group is a valuable handle that can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate. researchgate.net This method offers a way to build the C4-carboxy functionality onto a pre-formed pyrazole ring. For instance, a 3-methoxypyrazole could be subjected to Vilsmeier-Haack formylation followed by oxidation to arrive at the target molecule.

Below is a table summarizing common synthetic strategies for introducing the key functional groups.

| Functional Group | Synthetic Strategy | Key Reagents | Typical Intermediate |

| C4-Carboxylic Acid | Hydrolysis of an ester | NaOH or KOH, then acid | Ethyl 3-methoxy-1H-pyrazole-4-carboxylate |

| C4-Carboxylic Acid | Oxidation of an aldehyde | KMnO₄ | 3-Methoxy-1H-pyrazole-4-carbaldehyde |

| C4-Aldehyde | Vilsmeier-Haack formylation | POCl₃, DMF | 3-Methoxypyrazole |

| C3-Methoxy | O-methylation of a hydroxyl group | Dimethyl sulfate, Base | 3-Hydroxy-1H-pyrazole-4-carboxylic acid |

Selective Alkylation Strategies

For pyrazoles like this compound, which possess an unsubstituted N-H, selective alkylation at one of the two ring nitrogen atoms (N1 or N2) is a critical step for creating diverse derivatives. The regioselectivity of this reaction is often governed by the steric and electronic nature of both the pyrazole substrate and the alkylating agent.

A new method has been developed for the N-alkylation of pyrazoles utilizing trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, providing good yields for various N-alkyl pyrazoles. google.com In the case of unsymmetrical pyrazoles, this reaction produces a mixture of regioisomers, with the major product dictated by steric hindrance. google.com Enzymatic approaches have also been explored, using haloalkanes in a two-enzyme cascade to achieve catalyst-controlled selective alkylation. nih.gov

Studies have shown that highly regioselective N1-alkylation can be achieved under basic conditions (e.g., K₂CO₃ in DMSO) or through catalyst-free Michael addition reactions, yielding N1-alkylated pyrazoles with excellent selectivity (>99.9:1). The resulting pyrazoles can bear a range of functional groups, allowing for further modifications.

Substitution Reactions on the Pyrazole Framework

The pyrazole ring has distinct regions of reactivity; electrophilic substitution reactions preferentially occur at the C4 position, which is electron-rich. This inherent reactivity provides a direct route to introduce various substituents at this position.

Halogenation, such as bromination or chlorination, is a common electrophilic substitution reaction that installs a versatile handle on the pyrazole ring at the C4 position. These halogenated pyrazoles can then participate in a wide array of cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Nitration is another example of an electrophilic substitution that can introduce a nitro group at the C4 position. This group can be subsequently reduced to an amino group, providing a key point for further derivatization.

Conversely, the C3 and C5 positions of the pyrazole ring are more electrophilic and are susceptible to nucleophilic attack. Nucleophilic substitution reactions, particularly on N-nitropyrazoles, have also been investigated, allowing for the introduction of various nucleophiles onto the pyrazole core. researchgate.net

Advanced Synthetic Techniques

To improve efficiency, yield, and environmental compatibility, modern synthetic chemistry has embraced advanced techniques. These methods offer significant advantages over traditional approaches for the synthesis of complex molecules like this compound and its derivatives.

Visible Light-Mediated Decarboxylative Strategies

Visible-light photocatalysis has emerged as a powerful and environmentally friendly tool in organic synthesis. nih.gov This technique can facilitate radical decarboxylation of carboxylic acids and their derivatives under mild conditions, avoiding the need for harsh reagents or high temperatures. mdpi.comnuph.edu.uasid.ir

In the context of pyrazole synthesis, this strategy can be employed for C-H functionalization. For example, a decarboxylative alkylation of a heterocyclic N-oxide can be achieved using photoredox catalysis. researchgate.net This allows for the coupling of alkyl radicals, generated from the decarboxylation of simple carboxylic acids, with the pyrazole scaffold. This method is valuable for the diversification of pyrazole-based structures, enabling the introduction of various alkyl groups onto the heterocycle in a net redox-neutral fashion. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating chemical reactions. researchgate.net Compared to conventional heating methods, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while increasing product yields. This efficiency stems from the direct and rapid heating of the reaction mixture. bohrium.com

The synthesis of pyrazole derivatives is particularly amenable to microwave assistance. researchgate.net For instance, the cyclocondensation reactions to form the pyrazole ring and subsequent functionalizations can be performed efficiently under microwave irradiation. These methods are often more environmentally friendly due to reduced energy consumption and the potential to use fewer hazardous solvents. researchgate.net The Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes, a key precursor to the carboxylic acid, has been successfully accelerated using microwave technology. bohrium.comdegres.eu

The table below compares conventional and microwave-assisted synthesis for a typical pyrazole formation.

| Method | Reaction Time | Yield | Notes |

| Conventional Heating | 7–9 hours | 70-80% | Requires prolonged heating |

| Microwave-Assisted | 9–10 minutes | 79–92% | Significant rate enhancement and improved yield. |

Metal-Catalyzed Coupling Reactions

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity. For the synthesis and functionalization of pyrazole derivatives, these reactions are indispensable.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are widely used. For instance, palladium catalysts with specialized phosphine (B1218219) ligands like tBuBrettPhos can efficiently couple aryl triflates with pyrazole derivatives to form N-arylpyrazoles. This is particularly useful for synthesizing derivatives where an aryl group is attached to one of the pyrazole nitrogens.

Furthermore, direct C-H functionalization catalyzed by transition metals (e.g., rhodium, ruthenium, iron) represents a more atom-economical approach. This strategy avoids the need for pre-functionalized starting materials (like halogenated pyrazoles), allowing for the direct introduction of new functional groups onto the pyrazole ring in a single step. Other metals like copper and nickel have also been employed in various coupling reactions, including the coupling of pyrazoles with nitriles.

C-H Activation Methodologies

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules. In the context of pyrazole chemistry, transition-metal-catalyzed C-H activation provides a direct route to arylated and other substituted pyrazoles, avoiding the need for pre-functionalized starting materials. nih.govrsc.org

While a specific, detailed protocol for the direct C-H activation to synthesize this compound is not extensively documented in readily available literature, the general principles of pyrazole C-H functionalization offer a viable synthetic pathway. Research has shown that the regioselectivity of C-H arylation on the pyrazole ring is highly dependent on the catalyst, directing groups, and reaction conditions. For instance, palladium-catalyzed C-H arylation of N-protected pyrazoles has been demonstrated, with the C-5 position being the most reactive, followed by the C-4 position. nih.gov The C-3 position is generally the least reactive toward this type of functionalization. nih.govrsc.org

For the synthesis of a 3-methoxy-4-substituted pyrazole, a strategy could involve the C-H functionalization of a 3-methoxypyrazole precursor. The methoxy group at the C-3 position would likely influence the regioselectivity of the subsequent C-H activation at the C-4 position. The development of a robust protocol would require careful optimization of the catalyst system (e.g., palladium acetate), ligands, and reaction conditions to achieve the desired 4-substituted product. rsc.org Intramolecular C-H activation has also been reported as a method for the synthesis of fused pyrazole systems. nih.gov

Subsequent transformation of the introduced functional group at the C-4 position to a carboxylic acid would complete the synthesis. For example, if an aryl group is introduced via C-H arylation, it could potentially be oxidized to a carboxylic acid, although this would depend on the nature of the aryl substituent.

Copper-Promoted Oxidative Cycloadditions

One common approach involves the [3+2] cycloaddition of a hydrazine derivative with a suitable three-carbon synthon. For the target molecule, this could conceptually involve the reaction of a methoxy-substituted hydrazine with a propiolate derivative that could be later converted to a carboxylic acid.

A more general and well-documented copper-catalyzed method is the aerobic oxidative C(sp²)-H amination for the synthesis of pyrazoles. acs.org This process allows for the formation of the pyrazole ring under mild conditions with a variety of functional groups tolerated. Another relevant copper-catalyzed approach is the [3+3] cycloaddition of propargyl carbonates with pyrazolones, which yields pyranopyrazoles that can be further functionalized. rsc.org

The synthesis of pyrazole-4-carboxylic acid derivatives has been achieved through various cycloaddition strategies. For instance, the 1,3-dipolar cycloaddition of diazo compounds with alkynes is a classic method for pyrazole synthesis. acs.org

A plausible, albeit general, pathway to a precursor of the target molecule could involve a copper-catalyzed cycloaddition to form a 3-methoxy-4-ester-substituted pyrazole, such as ethyl 3-methoxy-1H-pyrazole-4-carboxylate. This ester could then be hydrolyzed to the desired carboxylic acid. The synthesis of this specific ester is documented, suggesting its viability as an intermediate. sigmaaldrich.comnih.gov

Table 1: Key Features of Synthetic Methodologies

| Methodology | Key Features | Potential for this compound Synthesis |

| C-H Activation | Direct functionalization of C-H bonds, atom-economical, avoids pre-functionalization. nih.govrsc.org | Potentially applicable by functionalizing a 3-methoxypyrazole precursor at the C-4 position, followed by conversion to a carboxylic acid. Regioselectivity is a key challenge. |

| Copper-Promoted Oxidative Cycloadditions | High efficiency, good regioselectivity, often mild reaction conditions. acs.orgrsc.org | A general strategy could involve the cycloaddition of a methoxy-substituted hydrazine with a suitable three-carbon component, or the synthesis of an ester precursor followed by hydrolysis. |

Purification and Isolation Techniques for Pyrazole Carboxylic Acids

The purification of pyrazole carboxylic acids is a critical step in their synthesis to ensure high purity for subsequent applications. Common techniques include recrystallization, acid-base extraction, and chromatography.

Recrystallization is a widely used method for purifying solid compounds. The choice of solvent is crucial and is often determined empirically. For carboxylic acids, polar solvents or solvent mixtures are typically employed. For instance, recrystallization from ethanol, methanol, or mixtures with water can be effective. researchgate.net The presence of both a polar carboxylic acid group and a potentially less polar pyrazole core means that a mixture of solvents may be necessary to achieve the desired solubility profile for effective purification.

Acid-base extraction is a powerful technique for separating acidic or basic compounds from neutral impurities. Since pyrazole carboxylic acids possess an acidic proton on the carboxylic acid group and can also be protonated on the pyrazole ring nitrogens, their solubility can be manipulated by adjusting the pH of the aqueous solution. By dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution), the pyrazole carboxylic acid can be deprotonated and transferred to the aqueous phase, leaving non-acidic impurities in the organic layer. Subsequent acidification of the aqueous layer will precipitate the purified pyrazole carboxylic acid, which can then be collected by filtration.

Column chromatography is another effective purification method, particularly for separating compounds with similar polarities. For carboxylic acids, which can streak on silica (B1680970) gel due to strong interactions with the stationary phase, it is common practice to add a small amount of a volatile acid, such as acetic acid or formic acid, to the eluent. reddit.com This suppresses the deprotonation of the carboxylic acid on the silica surface, leading to better peak shapes and improved separation. Reverse-phase high-performance liquid chromatography (HPLC) can also be employed for the analysis and purification of pyrazole carboxylic acids, often using a mobile phase of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid. sielc.com

A patent describes a general method for the purification of pyrazoles by forming their acid addition salts. This involves dissolving the crude pyrazole in a suitable solvent and treating it with an inorganic or organic acid to precipitate the salt, which can then be isolated by crystallization.

Table 2: Purification Techniques for Pyrazole Carboxylic Acids

| Technique | Principle | Typical Application |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Purification of solid crude products. Solvents like ethanol, methanol, and water mixtures are common. researchgate.net |

| Acid-Base Extraction | Separation based on the acidic or basic properties of the target compound. | Removal of neutral or basic impurities from the acidic pyrazole carboxylic acid. |

| Column Chromatography | Separation based on differential adsorption of compounds onto a solid stationary phase. | Separation of complex mixtures. Addition of acid to the eluent is often necessary for carboxylic acids. reddit.com |

Chemical Reactivity and Transformation Studies of 3 Methoxy 1h Pyrazole 4 Carboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the pyrazole (B372694) ring is a key site for chemical transformations, allowing for the synthesis of various derivatives such as esters and amides. Its reactivity is characteristic of aromatic carboxylic acids, though influenced by the electronic nature of the attached pyrazole ring.

Esterification and Amidation

Esterification: The conversion of 3-methoxy-1H-pyrazole-4-carboxylic acid to its corresponding esters can be achieved through standard methods, such as Fischer esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. jackwestin.com The general mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack from the alcohol, and subsequent elimination of water. libretexts.org The rate of esterification can be influenced by the steric bulk of the alcohol used. researchgate.net

Amidation: The synthesis of amides from this compound is a common transformation used to create compounds with significant biological activity. nih.gov Direct reaction with an amine is often difficult as the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. jackwestin.com Therefore, the reaction typically requires the use of coupling reagents to activate the carboxylic acid. jackwestin.com Common coupling agents include dicyclohexylcarbodiimide (DCC) or a combination of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). libretexts.orgnih.gov These reagents facilitate the formation of an amide bond by converting the hydroxyl group of the carboxylic acid into a better leaving group. libretexts.orgnih.gov For instance, pyrazole-4-carboxylic acids can be coupled with anilines using HOBt and EDCI to produce the desired amide derivatives. nih.gov

| Transformation | Typical Reagents | Reaction Type |

|---|---|---|

| Esterification | Alcohol (e.g., CH₃OH, C₂H₅OH), Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification jackwestin.com |

| Amidation | Amine (R-NH₂), Coupling Agents (e.g., DCC, EDCI/HOBt) | Coupling Reaction jackwestin.comnih.gov |

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide. For pyrazole-4-carboxylic acids, this transformation can be challenging. The stability of the pyrazole ring makes the removal of a directly attached carboxyl group difficult.

However, decarboxylation of pyrazole-4-carboxylic acid derivatives has been achieved under specific conditions, often requiring a catalyst and elevated temperatures. One patented procedure describes the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives in the presence of a copper compound (such as Cu or Cu₂O) and a base. google.com The reaction can also be conducted under acidic conditions using acids like H₂SO₄ at high temperatures (80°C to 190°C). google.com While these methods are described for substituted pyrazoles, they suggest potential pathways for the decarboxylation of this compound. The reaction mechanism likely involves the formation of an intermediate that stabilizes the negative charge developing on the ring upon the loss of CO₂. The presence of substituents on the pyrazole ring can significantly influence the ease of decarboxylation. nih.gov

Reactions with Organometallic Reagents (e.g., Grignard Reactions)

The reaction of carboxylic acids with organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), is characterized by the dual nature of these reagents as both strong bases and potent nucleophiles. libretexts.orgorganicchemistrytutor.com

When this compound is treated with a Grignard or organolithium reagent, the first and fastest reaction is an acid-base reaction. organicchemistrytutor.comyoutube.com The organometallic reagent deprotonates the acidic carboxylic acid proton, forming a carboxylate salt and a hydrocarbon. organicchemistrytutor.com With Grignard reagents, the reaction typically stops at this stage because the resulting carboxylate is not electrophilic enough to be attacked by another equivalent of the Grignard reagent. organicchemistrytutor.com

Organolithium reagents, however, are generally more reactive. organicchemistrytutor.comyoutube.com After the initial deprotonation, a second equivalent of the organolithium reagent can act as a nucleophile and attack the carbonyl carbon of the lithium carboxylate. This addition forms a geminal dianion intermediate. organicchemistrytutor.comyoutube.com Upon acidic workup, this intermediate collapses to form a ketone. organicchemistrytutor.com Therefore, reacting this compound with two or more equivalents of an organolithium reagent followed by an acidic workup would be expected to yield a 3-methoxy-4-acyl-1H-pyrazole.

| Reagent | Equivalents | Intermediate/Final Product | Reference |

|---|---|---|---|

| Grignard Reagent (R-MgX) | 1+ | Magnesium carboxylate salt (reaction stops) | organicchemistrytutor.com |

| Organolithium Reagent (R-Li) | 2+ | Ketone (after acidic workup) | organicchemistrytutor.comyoutube.com |

Reactivity of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is governed by the electron distribution within the ring, which is influenced by the two nitrogen atoms and the substituents.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. The reaction proceeds via a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (Wheland intermediate), followed by deprotonation to restore aromaticity. uci.edulumenlearning.com The position of substitution on the pyrazole ring of this compound is directed by the combined electronic effects of the existing substituents.

3-Methoxy Group (-OCH₃): The methoxy (B1213986) group is a powerful activating group due to its ability to donate electron density to the ring via resonance. It is an ortho, para-director.

4-Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating group, withdrawing electron density from the ring through both inductive and resonance effects. It acts as a meta-director. uci.edu

In this compound, the only available position for substitution on the pyrazole ring is C5. The powerful activating effect of the 3-methoxy group strongly directs incoming electrophiles to the C5 position, which is ortho to it. The deactivating carboxylic acid at C4 would direct to the same C5 position, as it is meta to C4. Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are expected to occur regioselectively at the C5 position. uci.edumasterorganicchemistry.com An example of such reactivity is the Vilsmeier-Haack reaction (a formylation reaction), which has been used to introduce an aldehyde group onto pyrazole rings. mdpi.com

Nucleophilic Additions

Nucleophilic additions to the pyrazole ring are generally unfavorable. The pyrazole ring is an electron-rich aromatic system, which makes it inherently resistant to attack by nucleophiles. encyclopedia.pub Nucleophilic aromatic substitution (NAS) reactions on pyrazole rings are rare and typically require the presence of strong electron-withdrawing groups to activate the ring towards attack. encyclopedia.pub

In the case of this compound, the electron-donating methoxy group further increases the electron density of the ring, making it even less susceptible to nucleophilic attack. While the carboxylic acid group is electron-withdrawing, its effect is not typically sufficient to enable nucleophilic addition to the ring itself under standard conditions. Therefore, nucleophilic reactions involving this compound are overwhelmingly likely to occur at the carboxylic acid moiety (as nucleophilic acyl substitution) rather than as an addition to the pyrazole ring. masterorganicchemistry.com

Formation of Fused Heterocyclic Systems from this compound Precursors

The strategic positioning of functional groups in this compound makes it a valuable precursor for the synthesis of various fused heterocyclic systems. The carboxylic acid moiety at the C4 position, in conjunction with a reactive group at the C3 or C5 position of the pyrazole ring, facilitates the construction of annulated systems such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. These fused heterocycles are of significant interest due to their diverse biological activities.

A common and effective strategy for the formation of the pyrazolo[3,4-d]pyrimidine scaffold involves the initial conversion of a suitably substituted pyrazole-4-carboxylic acid into a pyrazolo[3,4-d] nih.govresearchgate.netoxazin-4-one intermediate. This is typically achieved through cyclocondensation with a dehydrating agent like acetic anhydride. This oxazinone is a highly reactive species that can then undergo ring-transformation reactions with various nucleophiles to yield a diverse range of pyrazolo[3,4-d]pyrimidin-4-ones.

For instance, in a closely related synthesis, 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is heated with acetic anhydride to form the intermediate 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d] nih.govresearchgate.netoxazin-4-one nih.gov. This intermediate serves as a versatile building block for the synthesis of various pyrazolo[3,4-d]pyrimidin-4-one derivatives by reacting it with different nitrogen-containing nucleophiles nih.gov.

While direct experimental data for this compound in this specific reaction sequence is not extensively documented in the reviewed literature, the established reactivity of analogous pyrazole-4-carboxylic acids provides a strong basis for its potential application in similar synthetic strategies. The methoxy group at the C3 position is anticipated to influence the electronic properties and reactivity of the pyrazole ring, potentially impacting the conditions required for cyclization and subsequent reactions.

The following table outlines the synthesis of various pyrazolo[3,4-d]pyrimidin-4-ones from a pyrazole-4-carboxylic acid precursor, illustrating the versatility of the pyrazolo[3,4-d] nih.govresearchgate.netoxazin-4-one intermediate.

| Reactant for Oxazinone Ring Opening | Resulting Fused Heterocyclic System |

|---|---|

| Hydroxylamine hydrochloride | 5-hydroxy-3,6-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |

| Urea | 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,5(6H,7H)-dione |

| Thiourea | 5-mercapto-3,6-dimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |

| Thiosemicarbazide | 5-(aminomercaptomethyl)-3,6-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |

| Phenylhydrazine | 3,6-dimethyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |

| Aromatic amines | 5-aryl-3,6-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones |

| Hydrazine (B178648) hydrate | 5-amino-3,6-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |

Furthermore, the synthesis of the pyrazolo[3,4-b]pyridine ring system often commences from 5-aminopyrazole derivatives, which can be prepared from corresponding pyrazole-4-carboxylic acids. These 5-aminopyrazoles can then undergo condensation reactions with 1,3-dicarbonyl compounds or participate in multicomponent reactions to construct the fused pyridine (B92270) ring. For example, novel pyrazolo[3,4-b]pyridines have been synthesized through the cyclization of 5-amino-1-phenylpyrazole with α,β-unsaturated ketones in the presence of a catalyst researchgate.net.

The transformation of this compound into a suitable amino-functionalized precursor would open pathways to these synthetic routes.

The following table presents examples of reagents used in the synthesis of pyrazolo[3,4-b]pyridines from a 5-aminopyrazole precursor.

| Reagent Type | Specific Example | Resulting Fused System Core | Reference |

|---|---|---|---|

| α,β-Unsaturated Ketone | Chalcones | Pyrazolo[3,4-b]pyridine | researchgate.net |

| 1,3-Diketone | Acetylacetone | Pyrazolo[3,4-b]pyridine | researchgate.net |

| Multicomponent Reaction | Aldehyde and an active methylene (B1212753) compound | Pyrazolo[3,4-b]pyridine | researchgate.net |

Spectroscopic and Structural Elucidation of 3 Methoxy 1h Pyrazole 4 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

To confirm the molecular structure of 3-Methoxy-1H-pyrazole-4-carboxylic acid, detailed ¹H and ¹³C NMR data would be required.

¹H NMR: Analysis would be expected to show distinct signals for the pyrazole (B372694) ring proton (C5-H), the methoxy (B1213986) group protons (-OCH₃), the carboxylic acid proton (-COOH), and the pyrazole N-H proton. The chemical shift (δ) for the acidic proton is anticipated to be significantly downfield, likely above 10-12 ppm and potentially broad. chemicalbook.com The pyrazole ring proton would appear in the aromatic region, and the methoxy protons would present as a sharp singlet, typically around 3.5-4.0 ppm.

¹³C NMR: The spectrum should reveal five distinct carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal, generally in the 165-185 ppm range. wisc.edu The carbons of the pyrazole ring would appear at chemical shifts characteristic of heterocyclic aromatic systems, and the methoxy carbon would be found in the typical range for such a group (around 55-60 ppm).

Without experimental spectra, a definitive assignment of chemical shifts and coupling constants for this compound cannot be made.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy is essential for identifying the functional groups within the molecule.

IR Spectroscopy: A characteristic IR spectrum would display a very broad O-H stretching band for the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹. google.com A strong C=O (carbonyl) stretching absorption would be expected around 1710-1760 cm⁻¹. google.com Other key peaks would include C-O stretching for the methoxy group and various vibrations corresponding to the pyrazole ring structure, including C=N, C-N, and N-H stretches and bends.

Specific peak wavenumbers and intensities are needed for a complete vibrational analysis, but this data is not available from the conducted searches.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight and insight into the compound's structure through its fragmentation pattern. The molecular formula C₅H₆N₂O₃ corresponds to a molecular weight of approximately 142.11 g/mol . nih.gov

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) that confirms the molecular weight.

Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). nih.gov For pyrazole rings, fragmentation often involves the loss of HCN or N₂. nih.gov Predicted mass-to-charge ratios for various adducts have been calculated (e.g., [M+H]⁺ at m/z 143.04512), but experimental fragmentation data is required for confirmation. uni.lu

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This analysis provides data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and the pyrazole N-H group. While crystal structures for many pyrazole derivatives have been reported, showing common motifs like dimers and catemers, no such data could be found for this compound. mdpi.comresearchgate.net

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound, confirming its empirical formula. thermofisher.commt.com For this compound (C₅H₆N₂O₃), the theoretical elemental composition would be:

Carbon (C): 42.26%

Hydrogen (H): 4.26%

Nitrogen (N): 19.71%

Oxygen (O): 33.77%

Experimental data from combustion analysis would be needed to verify these theoretical percentages and confirm the compound's purity. eurovector.it

Computational and Theoretical Investigations of 3 Methoxy 1h Pyrazole 4 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed examination of molecular properties. For pyrazole (B372694) derivatives, these methods elucidate the fundamental electronic characteristics that govern their chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and determining electronic properties. In a theoretical study on the related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations at the B3LYP/6-31G(d) level were used to find the most stable molecular conformation. nih.gov The results of such studies typically confirm that the optimized structure represents a true local minimum on the potential energy surface, as indicated by the absence of imaginary vibrational frequencies. nih.gov

For pyrazole-based compounds, DFT calculations reveal key structural parameters. For example, analysis of a pyrazole derivative, N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide, showed a good correlation between theoretical bond lengths and angles and those determined experimentally by X-ray diffraction. jksus.org Deviations between calculated and experimental values are often attributed to intermolecular interactions, such as hydrogen bonding, present in the solid crystalline state which are not accounted for in gas-phase calculations of a single molecule (monomer). jksus.org

Table 1: Representative Theoretical Bond Lengths for a Pyrazole Derivative (Data based on a study of 3-thiophene acetic acid dimer)

| Bond | Calculated Bond Length (Å) |

| O-H···O | 1.678 |

| C=O | 1.21 |

| C-O | 1.35 |

| N-N | 1.36 |

| This table is illustrative, based on data for related heterocyclic carboxylic acids to demonstrate typical DFT outputs. bhu.ac.inresearchgate.net |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This analysis is frequently applied to pyrazole derivatives to predict their reactivity and potential applications. researchgate.netsemanticscholar.org Computational studies on various organic molecules, including pyrazole derivatives, consistently show that these orbital energies can be reliably calculated using DFT methods. science.govnih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies (Conceptual data based on typical values for organic molecules)

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

| This table provides representative values to illustrate the concept of FMO analysis. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. bhu.ac.inchemrxiv.org The MEP map displays different potential values on the electron density surface, typically using a color spectrum. Red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. wolfram.com Green areas denote regions of neutral potential.

For molecules containing pyrazole and carboxylic acid groups, MEP maps highlight the electronegative oxygen atoms of the carbonyl and methoxy (B1213986) groups as red or yellow regions, indicating them as sites for electrophilic interaction and hydrogen bonding. bhu.ac.inresearchgate.net The hydrogen atom of the carboxylic acid and the N-H proton of the pyrazole ring typically appear as blue regions, marking them as electrophilic sites. researchgate.net This analysis helps in understanding the intermolecular interactions and the structure-activity relationships of the compound. bhu.ac.in

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. acadpubl.eu These materials are critical for applications in telecommunications, optical computing, and frequency conversion. tcichemicals.comrsc.org Organic molecules, particularly those with donor-acceptor groups connected by a π-conjugated system, often exhibit significant NLO properties.

Pyrazole derivatives have been a subject of interest in NLO research. semanticscholar.org Theoretical calculations, often using DFT, are employed to compute the first-order hyperpolarizability (β), a key parameter that quantifies the second-order NLO response of a molecule. Compounds with high hyperpolarizability values are considered good candidates for NLO materials. semanticscholar.org The presence of both electron-donating (like the methoxy group) and electron-withdrawing groups in a conjugated system like 3-Methoxy-1H-pyrazole-4-carboxylic acid suggests it may possess NLO properties, although specific computational studies are needed to quantify this potential.

Vibrational Frequency Analysis via Theoretical Methods

Theoretical vibrational frequency analysis, typically performed using DFT, is a powerful method to complement experimental spectroscopic data like FT-IR and Raman. nih.gov By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the observed spectral bands. A comprehensive study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid demonstrated the utility of this approach. nih.gov The calculated vibrational spectra showed strong agreement with expected characteristic modes for the carboxylic acid, furan, and pyrazole functional groups, aiding in the structural confirmation of the compound. nih.gov The absence of imaginary frequencies in the calculation also serves to confirm that the optimized geometry corresponds to a stable energy minimum. nih.gov

Intermolecular Interactions: Hydrogen Bonding and π-π Stacking via NBO Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and the nature of intermolecular interactions within a molecular system. nih.gov It provides a detailed picture of the donor-acceptor interactions that stabilize phenomena like hydrogen bonds and π-π stacking.

In molecules like this compound, the presence of hydrogen bond donors (the carboxylic OH and pyrazole NH) and acceptors (the carbonyl oxygen, methoxy oxygen, and pyrazole nitrogen) allows for the formation of strong intermolecular hydrogen bonds. nih.govmdpi.com NBO analysis can quantify the stabilization energy associated with these interactions, confirming their presence and strength. For instance, studies on similar heterocyclic systems have used NBO analysis to confirm strong intermolecular N-H···O hydrogen bonds, which play a crucial role in forming dimers or larger supramolecular structures. nih.gov

Furthermore, the aromatic pyrazole ring allows for π-π stacking interactions, which are non-covalent interactions that contribute to the packing of molecules in the solid state. acs.org These interactions are important in the crystal engineering of pyrazole-based materials and have been observed in various pyrazole-containing crystal structures. researchgate.netacs.orgrsc.org NBO analysis can help elucidate the electronic contributions to these stacking arrangements.

Tautomerism Studies in Pyrazole Carboxylic Acids

Tautomerism is a key characteristic of pyrazole compounds, influencing their physical, chemical, and biological properties. In pyrazoles unsubstituted at the N1 position, prototropic tautomerism results in the migration of a proton between the two nitrogen atoms of the pyrazole ring. For pyrazole carboxylic acids, this phenomenon is of significant interest as the position of the mobile proton can affect the molecule's conformation, hydrogen bonding patterns, and interactions with biological targets.

While specific computational studies on the tautomerism of this compound are not extensively documented in publicly available literature, research on structurally related pyrazole carboxylic acids provides valuable insights. For instance, studies on 1H-pyrazole-4-carboxylic acid and its methylated derivatives have been conducted using crystallographic and solid-state NMR (CPMAS) techniques, revealing the presence of different tautomers and even solid-state proton transfer in some cases. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities of different tautomers. These calculations can predict the equilibrium state between tautomers by determining their respective energies. For a compound like this compound, two primary tautomers are expected: this compound and 5-methoxy-1H-pyrazole-4-carboxylic acid. The equilibrium between these forms is influenced by the electronic effects of the methoxy and carboxylic acid groups, as well as by the surrounding medium (solvent or solid state).

A computational analysis would typically involve geometry optimization of both tautomers, followed by frequency calculations to confirm that the optimized structures are true minima on the potential energy surface. The relative energies, including zero-point vibrational energy (ZPVE) corrections, would then be compared.

Table 1: Hypothetical Relative Energies of Tautomers of this compound

| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) |

| This compound | DFT/B3LYP/6-31G | 0.00 (Reference) |

| 5-Methoxy-1H-pyrazole-4-carboxylic acid | DFT/B3LYP/6-31G | > 0 |

Note: This table is illustrative and based on general principles of pyrazole tautomerism. Actual values would require specific quantum chemical calculations.

The methoxy group at the 3-position is expected to influence the electron density of the pyrazole ring, which in turn affects the basicity of the nitrogen atoms and the stability of the corresponding tautomers.

Mechanistic Predictions and Transition State Analysis

Computational chemistry plays a vital role in elucidating reaction mechanisms by modeling the potential energy surface of a chemical reaction. This includes identifying reactants, products, intermediates, and, crucially, transition states. For the synthesis of this compound, various synthetic routes are possible, and computational methods can help predict the most favorable pathways.

One common method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648). mdpi.com For this compound, a plausible route could involve the reaction of a suitably substituted β-ketoester with hydrazine.

Transition state analysis, often performed using DFT, allows for the calculation of activation energies, which are critical for determining reaction rates. By locating the transition state structure and calculating its energy relative to the reactants, chemists can predict the feasibility of a proposed reaction step. For example, in a study of pyrazole synthesis via oxidation-induced N-N coupling of diazatitanacycles, computational modeling was used to explore different mechanistic pathways and identify the rate-limiting step. nih.gov

Table 2: Illustrative Calculated Activation Energies for a Key Step in Pyrazole Formation

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

| Cyclization and Dehydration | DFT (B3LYP/6-311+G**) | 20-30 |

Note: The values in this table are representative and would vary depending on the specific reactants and reaction conditions.

These computational predictions can guide the optimization of reaction conditions, such as temperature and catalyst choice, to improve reaction yields and selectivity.

Computational Modeling in Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the design of new drugs. Computational modeling is an integral part of modern SAR investigations, providing a three-dimensional understanding of how a molecule interacts with its biological target. For derivatives of this compound, computational techniques can be employed to correlate structural features with biological activity.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the biological activity of a series of compounds to their physicochemical properties or descriptors. These descriptors, which can be calculated using computational methods, include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). In a 4D-QSAR study of pyrazole pyridine (B92270) carboxylic acid derivatives, the electron conformational-genetic algorithm method was used to identify the pharmacophore and predict biological activity. nih.gov

Molecular docking is another powerful computational tool used in SAR. This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. By docking derivatives of this compound into the active site of a target protein, researchers can gain insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for biological activity. This information is invaluable for designing new analogs with improved potency and selectivity. researchgate.net

Table 3: Key Molecular Descriptors for SAR of Pyrazole Derivatives

| Descriptor | Typical Value Range | Relevance to Biological Activity |

| Molecular Weight ( g/mol ) | 150 - 500 | Influences absorption and distribution. |

| LogP (octanol-water partition coefficient) | -1 to 5 | Measure of hydrophobicity, affects membrane permeability. |

| Number of Hydrogen Bond Donors/Acceptors | 2-5 / 3-7 | Crucial for specific interactions with target proteins. |

| Polar Surface Area (Ų) | 60 - 140 | Affects cell permeability. |

These descriptors help in building predictive SAR models to guide the synthesis of new compounds with desired biological profiles.

Machine Learning Applications in Synthetic Optimization

Predict Reaction Yields: By analyzing a database of similar pyrazole syntheses, an ML model can predict the expected yield for a given set of reactants and conditions, saving time and resources on unpromising experiments.

Optimize Reaction Conditions: ML algorithms can explore a vast parameter space of reaction conditions to identify the combination that maximizes the yield and purity of the desired product.

Retrosynthesis Planning: Sophisticated ML models can perform retrosynthetic analysis, breaking down the target molecule into simpler, commercially available starting materials and suggesting a complete synthetic pathway.

Table 4: Potential Machine Learning Models for Synthetic Optimization

| Machine Learning Model | Application in Synthesis |

| Random Forest / Gradient Boosting | Prediction of reaction yields and classification of reaction success. |

| Neural Networks | Modeling complex relationships between reaction parameters and outcomes. |

| Recurrent Neural Networks (RNNs) | Processing sequential data for retrosynthesis prediction. |

| Generative Models (e.g., VAEs, GANs) | Proposing novel and diverse synthetic routes. researchgate.net |

The integration of machine learning into the synthetic workflow holds the promise of making the synthesis of valuable compounds like this compound more efficient, cost-effective, and sustainable. sciety.orgpreprints.orgpreprints.org

Role of 3 Methoxy 1h Pyrazole 4 Carboxylic Acid As a Synthetic Intermediate

Precursor in the Synthesis of Diverse Pyrazole (B372694) Derivatives

The chemical architecture of 3-Methoxy-1H-pyrazole-4-carboxylic acid provides a versatile platform for the synthesis of a multitude of pyrazole derivatives. The carboxylic acid group at the 4-position and the methoxy (B1213986) group at the 3-position serve as reactive handles for a variety of chemical transformations, enabling the introduction of diverse functional groups and the extension of the molecular framework.

One of the most common applications of this intermediate is in the synthesis of pyrazole-4-carboxamides. This is typically achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride, which can then readily react with a wide range of primary and secondary amines to form the corresponding amide linkage. This straightforward yet powerful reaction has been extensively utilized to generate large libraries of novel pyrazole-4-carboxamide derivatives for biological screening. For instance, a series of novel N-methoxy pyrazole-4-carboxamides were synthesized and evaluated for their potential as succinate (B1194679) dehydrogenase inhibitors nih.gov.

Furthermore, the pyrazole ring itself can undergo substitution reactions, allowing for the introduction of additional functional groups at other positions of the ring. The presence of the existing substituents influences the regioselectivity of these reactions, guiding the attachment of new groups to specific sites. This adaptability has led to the creation of a broad spectrum of pyrazole derivatives with tailored electronic and steric properties. Research has demonstrated the synthesis of various substituted pyrazole-4-carboxylic acids and their subsequent conversion into derivatives with potential hypoglycemic activity nih.govsemanticscholar.org.

| Derivative Class | Synthetic Transformation | Key Reagents |

| Pyrazole-4-carboxamides | Amidation of the carboxylic acid | Thionyl chloride, Oxalyl chloride, Amines |

| Substituted Pyrazoles | Electrophilic substitution | Halogenating agents, Nitrating agents |

| Pyrazole Esters | Esterification of the carboxylic acid | Alcohols, Acid catalysts |

Building Block for Complex Heterocyclic Scaffolds

Beyond the synthesis of simple pyrazole derivatives, this compound serves as a crucial building block for the construction of more complex, fused heterocyclic scaffolds. The strategic placement of its functional groups allows for intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic systems that are of significant interest in medicinal chemistry and materials science.

For example, the carboxylic acid group can be strategically reacted with a neighboring substituent, introduced through prior functionalization of the pyrazole ring, to form a new ring fused to the original pyrazole core. This approach has been successfully employed to synthesize pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, which are heterocyclic systems known to exhibit a wide range of biological activities. The Vilsmeier-Haack reaction, for instance, can be used to introduce a formyl group which can then participate in cyclization reactions to build such fused systems mdpi.com.

The versatility of this intermediate extends to its use in multi-component reactions, where it can react with two or more other reactants in a single step to generate complex heterocyclic structures. This approach is highly efficient and allows for the rapid generation of molecular diversity. The inherent reactivity of the pyrazole core and its functional groups makes this compound an ideal candidate for the development of novel multi-component reactions aimed at the synthesis of unique heterocyclic scaffolds.

| Fused Heterocyclic System | Synthetic Strategy | Key Reaction Type |

| Pyrazolo[3,4-b]pyridines | Cyclocondensation | Vilsmeier-Haack, Friedländer synthesis |

| Pyrazolo[3,4-d]pyrimidines | Cyclization with amidines or guanidines | Condensation reactions |

| Pyrazolo[1,5-a]pyrimidines | Reaction with 1,3-dielectrophiles | Michael addition, Cyclization |

Intermediate in Agrochemical Development

Perhaps one of the most commercially significant applications of pyrazole-4-carboxylic acid derivatives is in the field of agrochemicals, particularly in the development of fungicides. A closely related analogue, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, has emerged as a critical intermediate in the synthesis of a major class of fungicides known as succinate dehydrogenase inhibitors (SDHIs) wikipedia.orgmdpi.com.

SDHIs are a class of fungicides that act by inhibiting the enzyme succinate dehydrogenase (also known as complex II) in the mitochondrial respiratory chain of fungi, thereby disrupting their energy production and leading to cell death. The pyrazole-4-carboxamide scaffold has been found to be an excellent pharmacophore for targeting this enzyme.

The synthesis of these potent fungicides typically involves the coupling of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with a variety of substituted anilines to produce the final active ingredient. The specific nature of the aniline component plays a crucial role in determining the spectrum of activity and the physicochemical properties of the resulting fungicide. Several highly successful commercial fungicides, including Bixafen, Fluxapyroxad, and Isopyrazam, are based on this pyrazole-4-carboxamide core structure and are derived from this key intermediate mdpi.com. The development of these fungicides has had a significant impact on modern agriculture, providing effective control against a wide range of fungal pathogens in various crops wikipedia.org.

| Commercial Fungicide (SDHI) | Key Aniline Moiety | Target Pathogens |

| Bixafen | 3',4'-dichloro-5-fluoro-[1,1'-biphenyl]-2-amine | Alternaria spp., Botrytis cinerea, Sclerotinia sclerotiorum |

| Fluxapyroxad | 3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide | Septoria tritici, Powdery mildew, Rusts |

| Isopyrazam | N-[2-(1,3-dimethylbutyl)phenyl]-5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxamide | Septoria tritici, Ramularia collo-cygni |

| Pydiflumetofen | N-(2,6-diethyl-4-methylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Powdery mildew, Southern corn rust nih.gov |

Advanced Research Perspectives in 3 Methoxy 1h Pyrazole 4 Carboxylic Acid Chemistry

Structure-Activity Relationship (SAR) Studies for Target-Oriented Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For pyrazole (B372694) carboxylic acids, SAR studies focus on modifying the pyrazole core, the methoxy (B1213986) group, and the carboxylic acid moiety to enhance potency, selectivity, and pharmacokinetic properties for specific biological targets.

Detailed research findings indicate that substitutions on the pyrazole ring are critical for modulating biological effects. The methoxy group at the C3 position often enhances lipophilicity, which can be crucial for membrane permeability. vulcanchem.com The carboxylic acid group at the C4 position is a key functional handle, often acting as a hydrogen bond donor or acceptor, allowing for critical interactions with the active sites of enzymes or receptors.

Systematic modifications of the pyrazole scaffold have yielded important SAR data. For instance, in related pyrazole amides, the introduction of a difluoromethyl group instead of a methoxy group has been explored to modulate electronic properties and metabolic stability. mdpi.com Similarly, altering the substituents on the N1 nitrogen of the pyrazole ring can significantly impact the compound's interaction with biological targets. These studies help in the rational design of new derivatives with improved therapeutic potential.

Below is a table summarizing key SAR insights derived from research on related pyrazole carboxylic acid derivatives.

| Structural Position | Modification | Observed/Potential Impact on Activity |

| C3-Position | Methoxy Group (-OCH₃) | Enhances lipophilicity; potential for hydrogen bonding. vulcanchem.com |

| C4-Position | Carboxylic Acid (-COOH) | Acts as a key binding motif (hydrogen bonding); confers acidity and polarity. vulcanchem.com |

| N1-Position | Substitution (e.g., methyl, phenyl) | Influences steric and electronic properties, affecting target binding and selectivity. |

| C5-Position | Substitution (e.g., amido groups) | Can introduce additional interaction points and modulate overall molecular properties. mdpi.com |

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of pyrazole derivatives, including 3-Methoxy-1H-pyrazole-4-carboxylic acid, is continuously evolving beyond classical condensation reactions. mdpi.com Researchers are exploring novel pathways and catalytic systems to improve efficiency, regioselectivity, and access to diverse analogs.

One innovative approach involves the use of ruthenium catalysts to synthesize pyrazole-4-carboxylic acids from isoxazole-5(4H)-ones. mdpi.com This transformation proceeds through a ring-opening non-decarboxylative pathway, generating a vinyl Ru-nitrenoid intermediate that subsequently cyclizes to form the desired pyrazole ring. mdpi.com Another significant method is the Vilsmeier-Haack reaction, which is commonly used to introduce a formyl group at the C4 position of a pyrazole ring. mdpi.comresearchgate.net This formyl group can then be oxidized to the corresponding carboxylic acid, providing a reliable route to compounds like this compound.

The development of advanced catalytic systems is also a major focus. For example, metal-organic frameworks (MOFs) have been investigated as heterogeneous catalysts in pyrazole chemistry. acs.org These porous materials can offer high catalytic activity and selectivity, as demonstrated in reactions like dehydrogenative cross-coupling, suggesting their potential application in novel synthetic routes for functionalized pyrazoles. acs.org

The table below compares traditional and novel synthetic approaches for pyrazole carboxylic acids.

| Method | Description | Advantages |

| Classical Condensation | Reaction of 1,3-dicarbonyl compounds with hydrazines. | Well-established, readily available starting materials. |

| Ruthenium-Catalyzed Synthesis | Ring transformation of isoxazole-5(4H)-ones. mdpi.com | Novel pathway, offers access from different precursors. mdpi.com |

| Vilsmeier-Haack Reaction | Formylation of a pyrazole precursor, followed by oxidation. researchgate.net | High regioselectivity for C4-functionalization. mdpi.comresearchgate.net |

| MOF-Catalyzed Reactions | Use of metal-organic frameworks as heterogeneous catalysts. acs.org | High efficiency, catalyst recyclability, potential for novel transformations. acs.org |

Development of Green Chemistry Approaches for its Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being increasingly applied to the synthesis of heterocyclic compounds, including pyrazoles. researchgate.net These approaches aim to reduce waste, minimize energy consumption, and use less hazardous substances.

Microwave-assisted synthesis has emerged as a powerful green tool for accelerating organic reactions. nih.govnih.gov For pyrazole synthesis, microwave irradiation can significantly shorten reaction times and improve yields, often under solvent-free conditions. nih.gov This technique has been successfully used for the cycloaddition reactions that form the pyrazole ring, starting from precursors like α,β-unsaturated carbonyl compounds and their tosylhydrazones. nih.gov

Another green strategy is the use of novel and environmentally benign catalytic systems. For example, magnetic nanoparticles have been employed as recyclable catalysts for the synthesis of pyrazole derivatives in aqueous media. researchgate.net This approach not only avoids the use of volatile organic solvents but also simplifies catalyst recovery and reuse, making the process more economical and sustainable. researchgate.net One-pot syntheses, where multiple reaction steps are carried out in a single vessel, further enhance the green credentials of a process by reducing purification steps and solvent usage. nih.gov

The advantages of green chemistry approaches are summarized in the table below.

| Green Chemistry Approach | Principle | Benefits for Pyrazole Synthesis |

| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. nih.gov | Reduced reaction times, higher yields, potential for solvent-free conditions. nih.govnih.gov |

| Solvent-Free Reactions | Conducting reactions without a solvent medium (e.g., grinding). nih.gov | Eliminates solvent waste, simplifies workup, reduces environmental impact. nih.govnih.gov |

| Aqueous Media Synthesis | Using water as the reaction solvent. | Environmentally benign, low cost, improved safety. |

| Recyclable Catalysts | Employing catalysts like magnetic nanoparticles. researchgate.net | Easy separation and reuse of the catalyst, reduced waste and cost. researchgate.net |

Future Directions in Pyrazole Carboxylic Acid Research

The study of pyrazole carboxylic acids, including this compound, is poised for significant advancements. Future research is expected to focus on several key areas, from fundamental synthetic methodology to the development of sophisticated applications.

A major future direction lies in the expanded use of computational modeling, such as Density Functional Theory (DFT) calculations. vulcanchem.com These methods can predict electronic properties and help rationalize reaction mechanisms, guiding the design of more efficient synthetic routes and novel catalysts. acs.org In silico molecular docking and other computational tools will continue to be vital for predicting the binding of pyrazole derivatives to biological targets, accelerating the drug discovery process. researchgate.net

There is also a growing need for the development of enantioselective synthetic methods. researchgate.net As many biological targets are chiral, the ability to selectively synthesize one enantiomer of a pyrazole derivative is highly desirable for creating more specific and potent therapeutic agents. researchgate.net

Furthermore, the inherent versatility of the pyrazole scaffold will continue to inspire research into new applications in materials science and agrochemicals. mdpi.com The exploration of pyrazole carboxylic acids as building blocks for metal-organic frameworks (MOFs), polymers, and other advanced materials is an emerging area with considerable potential. The continuous discovery of new biological activities for pyrazole derivatives ensures that the synthesis and evaluation of novel analogs will remain a vibrant field of research for years to come. eurekaselect.com

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3-Methoxy-1H-pyrazole-4-carboxylic acid and its derivatives?

- Methodology : Cyclocondensation of ethyl acetoacetate with hydrazine derivatives (e.g., phenylhydrazine) followed by hydrolysis under basic conditions is a common route. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . Modifications include using acid anhydrides or chlorides to introduce substituents at the 5-position .

- Key Steps :

Cyclization to form the pyrazole core.

Alkylation or acylation to introduce substituents.

Hydrolysis to convert esters to carboxylic acids.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Techniques :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid) .

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy group resonance at δ ~3.8 ppm) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

- Elemental Analysis : Ensures purity (>98% by C, H, N content) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of 3-Methoxy-1H-pyrazole derivatives?

- Approach : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and intermolecular interactions. For example, SC-XRD of 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid confirmed planarity of the pyrazole ring and hydrogen-bonding networks .

- Steps :

Crystal growth via slow evaporation.

Data collection at low temperature (e.g., 100 K).

Structure solution using direct methods (SHELXS) and refinement (SHELXL) .

Q. What computational strategies are effective in predicting the electronic properties of this compound?

- Methods : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets optimizes molecular geometry and calculates frontier molecular orbitals (HOMO-LUMO). Experimental XRD data can validate computational models, as demonstrated for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid .

- Applications :

- Charge transfer analysis for drug-receptor interactions.

- Solvent effect modeling using polarizable continuum models (PCM) .

Q. How can researchers address contradictions in pharmacological activity data for pyrazole-4-carboxylic acid derivatives?

- Analysis Framework :

Dose-Response Curves : Compare IC₅₀ values across studies to identify outliers.

Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups at 3-position enhance anti-inflammatory activity) .

Assay Validation : Ensure consistency in in vitro/in vivo models (e.g., carrageenan-induced edema for anti-inflammatory testing) .

Q. What factors influence regioselectivity in the synthesis of substituted pyrazole-4-carboxylic acids?

- Critical Factors :

- Reagent Choice : Acylation with acid chlorides favors 5-substitution over anhydrides .